BenchChemオンラインストアへようこそ!

alpha-L-ribofuranose

Antisense Oligonucleotides Nuclease Stability LNA Stereochemistry

Alpha-L-ribofuranose is the essential chiral precursor for α-L-LNA and α-L-RNA oligonucleotides. Its L-configuration forces a C3′-exo DNA-mimicking sugar pucker, conferring nuclease resistance unattainable with D-enantiomers. Substituting alpha-D-ribofuranose alters target affinity and stability. α-L-LNA gapmers derived from this scaffold achieve potent mRNA knockdown (0.5 mg/kg) in oncology models. For ASO therapeutics and RNA-selective diagnostic probes, stereochemical integrity is critical. Secure the correct anomer for your program.

Molecular Formula C5H10O5
Molecular Weight 150.13 g/mol
CAS No. 41546-20-7
Cat. No. B8746520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-ribofuranose
CAS41546-20-7
Molecular FormulaC5H10O5
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC(C1C(C(C(O1)O)O)O)O
InChIInChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5+/m0/s1
InChIKeyHMFHBZSHGGEWLO-NEEWWZBLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Alpha-L-Ribofuranose (CAS 41546-20-7): A Critical Chiral Building Block for Mirror-Image Oligonucleotide Therapeutics


Alpha-L-ribofuranose (CAS 41546-20-7) is a five-carbon monosaccharide classified as an L-pentofuranose, representing the enantiomer of the naturally occurring alpha-D-ribose [1]. As the foundational carbohydrate scaffold, it serves as the essential precursor for synthesizing a distinct class of conformationally restricted nucleic acid analogues, most notably alpha-L-Locked Nucleic Acid (alpha-L-LNA) and alpha-L-RNA [2]. Unlike natural D-ribofuranose, which adopts a C3'-endo (North-type) sugar pucker, the L-ribo configuration in its locked form drives a C3'-exo-like (South-type) conformation that structurally mimics DNA rather than RNA, fundamentally altering its base-pairing properties and biological recognition [2][3]. This structural inversion also renders the resulting oligonucleotides resistant to degradation by ubiquitous nucleases that have evolved to recognize natural D-sugar substrates [4]. The procurement of the specific alpha-L-ribofuranose anomer, rather than the beta-anomer or the D-enantiomer, is therefore a non-trivial decision that directly determines the stereochemical outcome and functional properties of the final therapeutic or diagnostic oligonucleotide product.

The Consequences of Substituting Alpha-L-Ribofuranose: Why Generic D-Ribose or Beta-Anomers Yield Non-Functional Analogues


A simple substitution of alpha-L-ribofuranose with its cheaper D-enantiomer (alpha-D-ribofuranose) or its beta-anomer (beta-L-ribofuranose) is not chemically or functionally equivalent. The inherent chirality of the pentofuranose ring dictates the absolute configuration of every downstream nucleotide analogue, which in turn governs the helical sense and conformation of the resulting oligonucleotide duplex [1]. Alpha-L-ribofuranose, when elaborated into an alpha-L-LNA monomer, yields a locked C3'-exo sugar conformation that mimics a DNA B-type helix, enabling high-affinity binding to complementary RNA [2]. In a direct stereochemical comparison, fully modified alpha-L-LNA duplexes adopt a DNA-like structure, while the corresponding beta-D-LNA duplexes adopt an RNA-like A-form helix; this molecular-level structural divergence results in distinct interactions with processing enzymes such as RNase H [3]. Furthermore, the L-configuration renders the oligonucleotide unrecognizable to native serum 3'-exonucleases, conferring a pharmacokinetic advantage that D-configured analogues cannot match [4]. Selecting a different anomer or enantiomer would therefore produce an oligonucleotide with altered target affinity, compromised nuclease resistance, and a different, potentially inactive, mechanism of action.

Quantitative Comparator Evidence for Alpha-L-Ribofuranose in Oligonucleotide Therapeutics


Superior 3'-Exonuclease Stability of Alpha-L-LNA vs. Beta-D-LNA Gapmers

In a direct head-to-head comparison within a 16mer gapmer design, alpha-L-LNA-modified oligonucleotides, which are synthesized from alpha-L-ribofuranose-derived monomers, demonstrated markedly superior stability against 3'-exonuclease degradation compared to their beta-D-LNA diastereoisomer counterparts [1]. The study evaluated antisense activity, RNase H recruitment, nuclease stability, and thermal affinity for both LNA diastereoisomers [1].

Antisense Oligonucleotides Nuclease Stability LNA Stereochemistry

Highest In Vitro and In Vivo Target Knockdown Efficacy Among Four LNA Analogues Tested

A comparative study evaluated four locked nucleic acid (LNA) analogues—beta-D-LNA, beta-D-amino LNA, beta-D-thio LNA, and the alpha-L-ribofuranose-derived alpha-L-LNA—as components of an anti-H-Ras antisense oligonucleotide gapmer [1]. The alpha-L-LNA-containing ODN demonstrated the highest efficacy in H-Ras mRNA knockdown in vitro, with maximum effect at concentrations below 5 nM, and was one of only two LNA types showing high tumor-growth inhibition in vivo at a dosage as low as 0.5 mg/kg/day [1]. All LNA types displayed great stability in serum [1].

Antisense Therapeutics Gene Knockdown In Vivo Efficacy LNA Analogues

RNA-Selective Hybridization and Undiminished Thermal Stability vs. DNA-Selective Hybridization by Beta-D-LNA

Incorporation of a single alpha-L-ribofuranosyl nucleotide monomer (alpha-L-RNA) into a DNA strand results in unchanged thermal stability of duplexes with RNA complements, while the same modification reduces thermal stability with DNA complements, establishing an RNA-selective hybridization profile [1]. This contrasts with beta-D-LNA modifications, which typically enhance binding affinity for both DNA and RNA targets [2]. Chimeric oligonucleotides composed of alpha-L-RNA and alpha-L-LNA monomers achieved efficient hybridization with RNA and no melting transition with DNA, demonstrating absolute RNA selectivity [1].

Oligonucleotide Hybridization Thermal Stability RNA Selectivity Alpha-L-RNA

Conformational Rigidity: Alpha-L-Ribofuranosyl Scaffold Retains Bias Upon Solvation Unlike Natural Beta-D-Ribofuranose

A landmark study on the unbiased conformers of DNA-scaffold ribosugars deployed gas-phase microwave and solution-phase NMR spectroscopies to quantify the inherent conformational populations of alpha- and beta- methyl 2-deoxy-D-ribofuranosides [1]. The unnatural alpha-furanoside (alpha-f) scaffold, which shares the same relative configuration as alpha-L-ribofuranose, was found to retain its 2T1 conformation upon solvation (from vacuum to water), demonstrating strikingly low conformational perturbability [1]. In contrast, the natural beta-furanoside (beta-f) scaffold undergoes a significant conformational shift upon solvation, with its OH-3' group 'born free' in the lowest energy conformer [1]. This intrinsic conformational rigidity of the alpha-configuration provides a structural basis for the observed DNA-mimicking behavior of alpha-L-LNA [1].

Sugar Conformation Conformational Rigidity Microwave Spectroscopy NMR

High-Value Application Scenarios Where Alpha-L-Ribofuranose Provides a Measurable Advantage


Antisense Oligonucleotide (ASO) Therapeutics Requiring Prolonged Systemic Half-Life

ASOs incorporating alpha-L-LNA monomers, derived from alpha-L-ribofuranose, offer a critical advantage over beta-D-LNA-containing ASOs in therapeutic programs where sustained target engagement is required. The superior resistance to 3'-exonuclease degradation, as demonstrated in direct comparative biochemical assays [1], translates to an extended tissue residence time and less frequent dosing. This is particularly important for antisense drugs targeting hepatic targets, where alpha-L-LNA gapmers with optimized gap sizes have shown potent and sustained mRNA knockdown at low doses (0.5 mg/kg/day) in preclinical tumor models [2].

Cancer Antisense Therapeutics Targeting Oncogenes with High Potency Requirements

For oncology antisense programs requiring maximal target knockdown at minimal oligonucleotide concentrations, alpha-L-ribofuranose-derived alpha-L-LNA provides a measurable efficacy advantage. In a direct comparison of four LNA analogues against the H-Ras oncogene, alpha-L-LNA-modified gapmers achieved the highest in vitro mRNA knockdown (maximum effect below 5 nM) and demonstrated significant in vivo tumor growth inhibition at 0.5 mg/kg/day [2]. This superior potency can reduce the cost of goods and minimize potential off-target effects associated with higher oligonucleotide doses.

RNA-Selective Diagnostic Probes and RNA-Targeting Tools

The synthesis of alpha-L-ribofuranosyl nucleotide monomers enables the construction of oligonucleotide probes with inherent RNA selectivity. As shown by Keinicke et al., alpha-L-RNA monomers provide unchanged thermal stability with RNA complements but reduced stability with DNA, while alpha-L-RNA/alpha-L-LNA chimeras achieve absolute RNA selectivity (no melting transition with DNA) [3]. This property is invaluable for fluorescence in situ hybridization (FISH) probes, RNA detection in complex biological samples, and any application requiring discrimination between RNA and DNA targets without cross-reactivity.

Nucleic Acid Nanotechnology Leveraging Conformational Rigidity

The intrinsic conformational rigidity of the alpha-L-ribofuranosyl scaffold, which retains its preferred conformation across solvent environments unlike the natural beta-D-configured sugars [4], makes alpha-L-LNA monomers an attractive building block for DNA origami and nucleic acid nanostructures. The reduced conformational flexibility provides greater structural predictability and can be exploited to create rigid joints or hinges in self-assembled architectures. This property is particularly relevant for the rational design of nucleic acid-based drug delivery vehicles and biosensors that must maintain structural integrity under physiological conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-L-ribofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.